N-(2-methoxybenzyl)-N~2~-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]-L-alaninamide
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Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-2-[2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a phthalazinone moiety, and an acetamido group, making it a unique structure for studying chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-2-[2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PROPANAMIDE typically involves multicomponent reactions. One approach includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N) in acetonitrile (MeCN). The reaction proceeds in two steps, with the initial interaction of starting materials followed by the formation of the target compound in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-2-[2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The phthalazinone moiety can be reduced to dihydrophthalazine derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the phthalazinone moiety would produce dihydrophthalazine derivatives.
Scientific Research Applications
N-[(2-METHOXYPHENYL)METHYL]-2-[2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PROPANAMIDE has several scientific research applications:
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-2-[2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and phthalazinone moiety may interact with enzymes and receptors, leading to various biological effects. The stability of the urea linkage under different conditions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, which have diverse biological activities.
Furocoumarin Derivatives: Compounds like 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, which are used in the treatment of skin diseases.
Uniqueness
N-[(2-METHOXYPHENYL)METHYL]-2-[2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PROPANAMIDE is unique due to its combination of a methoxyphenyl group, a phthalazinone moiety, and an acetamido group. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C21H22N4O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2S)-N-[(2-methoxyphenyl)methyl]-2-[[2-(4-oxo-3H-phthalazin-1-yl)acetyl]amino]propanamide |
InChI |
InChI=1S/C21H22N4O4/c1-13(20(27)22-12-14-7-3-6-10-18(14)29-2)23-19(26)11-17-15-8-4-5-9-16(15)21(28)25-24-17/h3-10,13H,11-12H2,1-2H3,(H,22,27)(H,23,26)(H,25,28)/t13-/m0/s1 |
InChI Key |
KCRQFLQWGFHXFR-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=C1OC)NC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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